![molecular formula C23H27BrN4O3 B392114 N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE](/img/structure/B392114.png)
N-{2-[4-(2-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(4-ETHYLPHENYL)ETHANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a 2-bromobenzoyl group and an ethanediamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form 4-(2-bromobenzoyl)piperazine.
Alkylation: The next step involves the alkylation of the piperazine derivative with 2-bromoethylamine hydrobromide to introduce the ethyl group.
Amidation: Finally, the compound is reacted with 4-ethylphenyl isocyanate to form the ethanediamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups in the ethanediamide moiety can be reduced to form amines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its potential as a receptor ligand, particularly in the modulation of dopamine receptors.
Biochemistry: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mécanisme D'action
The mechanism of action of N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets dopamine receptors, particularly the D4 subtype.
Pathways Involved: It modulates neurotransmitter release and receptor activity, influencing neurological pathways associated with mood and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A selective dopamine D4 receptor ligand.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide: A compound with similar structural features but different substituents.
Uniqueness
N-{2-[4-(2-Bromobenzoyl)piperazin-1-yl]ethyl}-N’-(4-ethylphenyl)ethanediamide is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted drug development and biochemical studies.
Propriétés
Formule moléculaire |
C23H27BrN4O3 |
|---|---|
Poids moléculaire |
487.4g/mol |
Nom IUPAC |
N-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C23H27BrN4O3/c1-2-17-7-9-18(10-8-17)26-22(30)21(29)25-11-12-27-13-15-28(16-14-27)23(31)19-5-3-4-6-20(19)24/h3-10H,2,11-16H2,1H3,(H,25,29)(H,26,30) |
Clé InChI |
HSZRUXQRRARGBG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


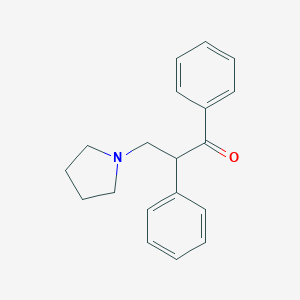
![2-Ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B392033.png)
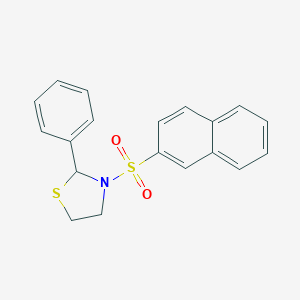
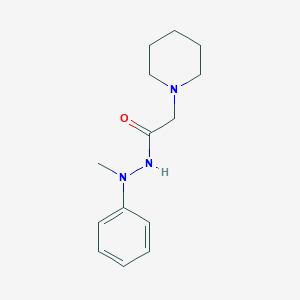
![N,N'-pyridine-2,6-diylbis[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B392039.png)
![2-{3-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B392040.png)
![N-(4-{2-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazino}-6-chloro-1,3,5-triazin-2-yl)-N-isopropylamine](/img/structure/B392041.png)
![2,2-dimethyl-5-(1-naphthyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392042.png)
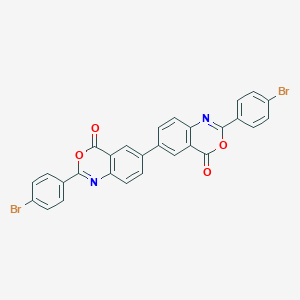
![N-(4-ethoxybenzylidene)-N-[5-(2-quinolinyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]amine](/img/structure/B392047.png)
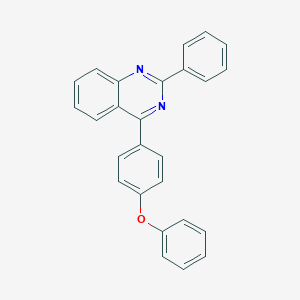
![ethyl 3-(5,7-dimethyl-4,6-dioxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-d]pyrimidin-2-yl)-2-butenoate](/img/structure/B392052.png)
![2-{[(E)-(4-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392053.png)
![4,8-dibromo-2,6-bis(3-ethynylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B392056.png)
